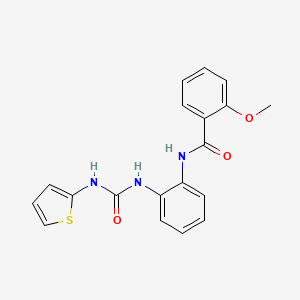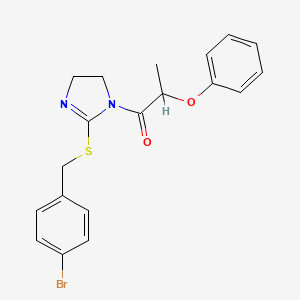![molecular formula C18H19N3O2 B2721173 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 565209-25-8](/img/structure/B2721173.png)
2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is an organic compound of significant interest in chemical and pharmaceutical research due to its complex structure and diverse reactivity. This compound contains a dihydroquinoline moiety linked to an acetohydrazide group through an imine bond, which endows it with unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes
Step 1: Synthesis of 3,4-Dihydroquinoline
The initial step involves the reduction of quinoline using catalytic hydrogenation or chemical reduction methods (e.g., using sodium borohydride in ethanol) to produce 3,4-dihydroquinoline.
Step 2: Formation of Hydrazone
The 3,4-dihydroquinoline is then reacted with hydrazine hydrate under reflux conditions to yield the intermediate hydrazide.
Step 3: Condensation Reaction
Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde in an ethanol solvent, under acidic or basic conditions, to form 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may involve continuous flow reactors for better control and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.
Reduction: : Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: : Nucleophilic substitution at the quinoline ring can introduce various functional groups, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or ceric ammonium nitrate.
Reduction: : Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products Formed
Oxidation: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)quinone]acetohydrazide.
Reduction: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(2-hydroxyphenyl)methylamine]acetohydrazide.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has garnered attention in various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysts in organic synthesis.
Biology: : Exhibits potential as a pharmacophore in drug development, with studies exploring its antimicrobial, antiviral, and anticancer activities.
Medicine: : Investigated for therapeutic applications due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of novel materials and compounds for industrial processes.
Mecanismo De Acción
The compound's mechanism of action often involves interaction with biomolecular targets:
Molecular Targets: : Enzymes like kinases, proteases, or specific receptors involved in cell signaling pathways.
Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: : Similar in structure but may lack the hydrazide or hydroxyphenyl groups.
Hydrazones: : Compounds with hydrazone linkages but different aromatic rings.
Uniqueness
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combined dihydroquinoline and hydrazone functionalities, which contribute to its unique reactivity and bioactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSKJJDJYOLMQ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)



![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)




